2-Oxo-2-phenylethyl 4-nitrobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group and a phenyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl 2-chlorobenzoate
- 2-Oxo-2-phenylethyl 4-methylbenzoate
Uniqueness
2-Oxo-2-phenylethyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes .
Properties
CAS No. |
7254-22-0 |
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Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
phenacyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c17-14(11-4-2-1-3-5-11)10-21-15(18)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2 |
InChI Key |
HTUPFJNHCYKLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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